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Compound of Interest

Compound Name:
2-(3-

Bromophenyl)malondialdehyde

CAS No.: 791809-62-6

Cat. No.: B1336028

Get Quote

Technical Support Center: 2-(3-Bromophenyl)malondialdehyde

Executive Summary & Chemical Profile
2-(3-Bromophenyl)malondialdehyde (CAS: 791809-62-6) is a reactive intermediate often

used in the synthesis of heterocycles (e.g., pyrimidines, pyrazoles) and as a probe in drug

discovery.[1][2][3][4][5] Users frequently report "solubility issues" which are often misdiagnosed

stability or pH-dependent phenomena.[1][2][3][4][5]

This molecule is not a simple aldehyde; it is a vinylogous acid.[1][2][3][4][5] The electron-

withdrawing nature of the 3-bromophenyl group, combined with the dicarbonyl system,

significantly lowers the pKa of the central proton (predicted pKa ~4.0–5.[2][5]0) [1, 2].[1][2][3][4]

[5][6][7] Understanding this acidity and the resulting keto-enol tautomerism is the key to solving

solubility problems.[2][3][4][5]
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Property Data Relevance to Solubility

Molecular Formula C₉H₇BrO₂
Moderate lipophilicity (LogP

~1.5–2.0).[1][2][3][4][5][8]

pKa (Predicted) ~4.25 [1]

Critical: At pH 7.4, it exists

primarily as an anion (enolate).

[1][2][3][4][5]

Physical State Solid (Needles/Powder)

High lattice energy requires

polar aprotic solvents to break.

[1][2][3][4][5]

Dominant Form Enol (stabilized by H-bond)

Affects NMR signals; often

mistaken for impurities.[1][2][3]

[4][5]

Troubleshooting Guide (Q&A)
Q1: "I tried dissolving the solid directly in water or PBS,
but it floats/clumps. Is my batch defective?"
Diagnosis: No, this is expected behavior for the neutral protonated form.[1][2][4][5] Root Cause:

The presence of the bromine atom and the aromatic ring renders the neutral molecule

hydrophobic.[2][3][4][5] While the pKa suggests it should ionize at pH 7.4, the kinetics of

dissolution for the solid crystalline lattice into water are extremely slow.[1][2][4][5] Solution:

Do not attempt direct aqueous dissolution.[1][2][3][4][5]

Protocol: Dissolve the solid in 100% DMSO (Dimethyl sulfoxide) first to create a high-

concentration stock (e.g., 10–50 mM).[1][2][3][4][5]

Dilute this stock into your aqueous buffer. The pre-dissolved molecules will readily

deprotonate and stay in solution if the final pH is > 6.0.[2][3][4][5]

Q2: "My solution turned yellow/orange after a few hours.
Has it degraded?"
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Diagnosis: Likely not degradation, but enolate formation or minor oxidation.[1][2][3][4][5] Root

Cause:

Color Change: The anion (enolate) of aryl-malondialdehydes is often more highly colored

(yellow) than the neutral species due to extended conjugation.[1][2][3][4][5][8] If you moved

from acidic (colorless) to basic conditions (yellow), this is a physical property, not a chemical

failure.[2][4][5]

Oxidation: Malondialdehydes are susceptible to oxidation.[1][2][3][4][5][8] If the color

deepens to dark orange/brown, it may indicate polymerization or oxidation to the carboxylic

acid.[1][2][4][5] Solution:

Check LC-MS.[1][2][3][4][5] If the parent mass is intact, the color is the enolate.[1][2][4][5]

Store stock solutions at -20°C under nitrogen/argon to prevent oxidation.[1][2][3][4][5]

Q3: "I see precipitation when I dilute my DMSO stock
into cell culture media."
Diagnosis: "Crashing out" due to pH shock or "Salting Out." Root Cause:

pH Shock: If your DMSO stock is acidic and you dilute into a weak buffer, the local pH might

drop below the pKa (~4.25), forcing the molecule back into its insoluble neutral form.[1][2][5]

Cation Effects: High concentrations of divalent cations (Ca²⁺, Mg²⁺) in media can form

insoluble salts with the malondialdehyde enolate.[1][2][4][5][8] Solution:

Ensure the buffer capacity is sufficient to maintain pH > 7.0.[2][3][4][5]

Vortex rapidly during dilution to prevent local high-concentration pockets.[2][3][4][5]

Keep final DMSO concentration < 0.5% to avoid cytotoxicity, but sufficient to aid solubility.[1]

[2][3][4][5]

Q4: "The NMR spectrum looks wrong. I see a broad peak
at 14-15 ppm and missing aldehyde protons."
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Diagnosis: You are observing the Enol Tautomer.[1][2][3][4][5][8] Root Cause: 2-

Arylmalondialdehydes exist in a rapid equilibrium.[1][2][3][4][5] The "aldehyde" proton (CHO)

signal often vanishes or shifts, and the enolic proton (–OH) appears very far downfield (12–15

ppm) due to strong intramolecular hydrogen bonding.[2][4][5] Solution:

This confirms the identity of the compound.[2][3][4][5] Do not reject the batch.

Run the NMR in DMSO-d6 to see the signals more clearly compared to CDCl₃.

Standardized Solubilization Protocol
Objective: Prepare a stable 10 mM working solution for biological assays.

Reagents:

2-(3-Bromophenyl)malondialdehyde (Solid)[1][2][3][4][5]

DMSO (Anhydrous, Cell Culture Grade)[1][2]

PBS (pH 7.4, Mg/Ca-free preferred)

Step-by-Step:

Weighing: Weigh the compound into a glass vial. Note: Avoid using polystyrene plastics for

the neat solid as bromine compounds can sometimes leach plasticizers.[1][2][5]

Primary Solubilization: Add DMSO to achieve a concentration of 50 mM.

Calculation: For 1 mg of compound (MW ~227.06 g/mol ), add ~88 µL DMSO.[1][2][3][4][5]

Action: Vortex or sonicate for 30 seconds until completely clear.[2][3][4][5]

Visual Check: Ensure no particulates remain.[1][2][3][4][5] The solution should be colorless

to pale yellow.[1][2][3][4][5]

Dilution (The Critical Step):

Pipette the buffer (PBS) into a tube first.[1][2][3][4][5]
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While vortexing the buffer gently, slowly add the DMSO stock to the center of the liquid

vortex.[1][2][4][5]

Target: 1:1000 dilution for µM range assays.

pH Verification: Check that the final pH remains near 7.4. If the pH drops below 5, the

compound will precipitate.[1][2][3][4][5]

Mechanistic Visualization
The following diagram illustrates the solubility decision tree and the critical role of pH/pKa in

handling this compound.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.echemi.com/products/pd180727112609-2-4-bromophenylmalondialdehyde.html
https://en.wikipedia.org/wiki/Malondialdehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromopropanedial
https://www.biosynth.com/p/BBA59166/26591-66-2-2-phenylmalondialdehyde
https://www.echemi.com/products/pd180727112609-2-4-bromophenylmalondialdehyde.html
https://en.wikipedia.org/wiki/Malondialdehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylpropanedial
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromopropanedial
https://www.biosynth.com/p/BBA59166/26591-66-2-2-phenylmalondialdehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336028?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solid 2-(3-Bromophenyl)
malondialdehyde

Dissolve in 100% DMSO
(Stock Solution)

 High Solubility

NMR/Structure Note:
Exists as Enol Tautomer
(Intramolecular H-bond)

 Structural Identity

Dilute into Aqueous Buffer

 Slow Addition

Check Final pH vs. pKa (~4.25)

pH < 5.0
(Neutral Form)

 Acidic Buffer 

pH > 6.0
(Enolate Form)

 Neutral/Basic Buffer 

PRECIPITATION RISK
Hydrophobic aggregation

STABLE SOLUTION
Anionic charge stabilizes

Click to download full resolution via product page

Caption: Solubility workflow demonstrating the critical dependence on pH. Maintenance of pH >

pKa ensures the formation of the soluble enolate species.[2][5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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